
4-Bromo-2-chloro-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-1-methyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-methyl-1H-pyrrole typically involves the halogenation of 1-methylpyrrole. One common method includes the bromination and chlorination of 1-methylpyrrole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-halogenation and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or thiourea for thiolation. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions, often in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-1-methyl-1H-pyrrole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of halogenated pyrroles with biological systems, which can provide insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrrole: Lacks the chlorine substituent, which can affect its reactivity and applications.
2-Chloro-1-methyl-1H-pyrrole:
4-Bromo-2-chloro-1H-pyrrole: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
4-Bromo-2-chloro-1-methyl-1H-pyrrole is unique due to the presence of both bromine and chlorine substituents on the pyrrole ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H5BrClN |
|---|---|
Molecular Weight |
194.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-methylpyrrole |
InChI |
InChI=1S/C5H5BrClN/c1-8-3-4(6)2-5(8)7/h2-3H,1H3 |
InChI Key |
VGLCWSNMUUKBLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



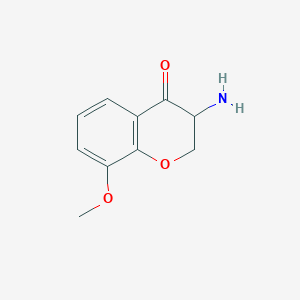
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)

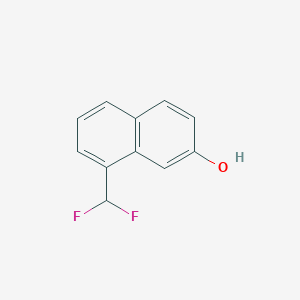
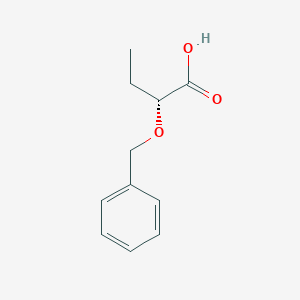
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
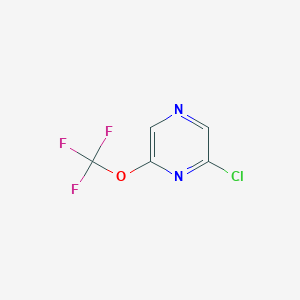
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
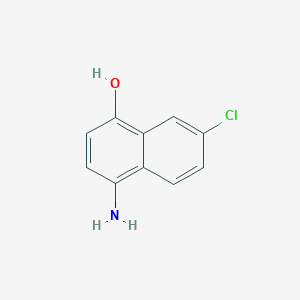

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)
